An In-depth Technical Guide to Dodec-11-enoic Acid
An In-depth Technical Guide to Dodec-11-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of dodec-11-enoic acid, a monounsaturated medium-chain fatty acid. The document details its chemical identity, physicochemical properties, synthesis methodologies, and known biological roles, with a focus on its metabolic fate and influence on cellular signaling pathways.
Chemical Identification and Properties
Dodec-11-enoic acid, a 12-carbon fatty acid with a terminal double bond, is identified by the Chemical Abstracts Service (CAS) number 65423-25-8 .[1][2][3][4] Its unique structure influences its physical and chemical characteristics, which are summarized in the table below.
Table 1: Physicochemical Properties of Dodec-11-enoic Acid
| Property | Value | Source |
| CAS Number | 65423-25-8 | [1] |
| Molecular Formula | C12H22O2 | |
| Molecular Weight | 198.30 g/mol | |
| IUPAC Name | Dodec-11-enoic acid | |
| Appearance | Colorless liquid | |
| Odor | Fatty, citrusy | |
| Density | 0.890-0.897 g/cm³ | |
| Refractive Index | 1.447-1.457 | |
| Solubility | Insoluble in water; soluble in most organic solvents. | |
| pKa | 4.78 ± 0.10 (Predicted) | |
| XLogP3 | 4.4 |
Experimental Protocols
The synthesis of dodec-11-enoic acid can be achieved through both chemical and bioenzymatic methods. Below are detailed methodologies for key experimental procedures.
A common method for the synthesis of terminal alkenes like dodec-11-enoic acid is the Wittig reaction. This procedure involves the reaction of an aldehyde with a phosphorus ylide.
Experimental Workflow: Wittig Synthesis of Dodec-11-enoic Acid
Caption: Workflow for the chemical synthesis of dodec-11-enoic acid via the Wittig reaction.
Detailed Methodology:
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Preparation of the Phosphonium Salt: 10-Bromodecanoic acid is reacted with triphenylphosphine in a suitable solvent (e.g., acetonitrile) under reflux to form the corresponding phosphonium salt. The product is then isolated and purified.
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Ylide Formation: The phosphonium salt is suspended in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon). A strong base, such as n-butyllithium, is added dropwise at a low temperature (e.g., -78 °C) to deprotonate the phosphonium salt and form the phosphorus ylide.
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Wittig Reaction: Formaldehyde is added to the ylide solution, and the reaction mixture is allowed to warm to room temperature and stirred overnight.
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Work-up and Purification: The reaction is quenched with water, and the aqueous layer is acidified. The product is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography to yield pure dodec-11-enoic acid.
Dodec-11-enoic acid can be synthesized from lauric acid (dodecanoic acid) through a desaturation reaction catalyzed by Cytochrome P450 (CYP) enzymes. This method offers a green chemistry approach to the synthesis of this unsaturated fatty acid.
Experimental Workflow: Bioenzymatic Synthesis of Dodec-11-enoic Acid
Caption: Workflow for the bioenzymatic synthesis of dodec-11-enoic acid using a whole-cell biocatalyst.
Detailed Methodology:
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Biocatalyst Preparation: A suitable host organism, such as Escherichia coli, is transformed with a plasmid containing the gene for a fatty acid desaturase from the Cytochrome P450 superfamily. The recombinant cells are cultured to a desired cell density and protein expression is induced. The cells are then harvested and washed.
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Whole-Cell Biotransformation: The harvested cells are resuspended in a reaction buffer containing lauric acid as the substrate and a co-substrate, such as glucose, to provide the necessary reducing equivalents (NADPH). The reaction is carried out at a controlled temperature and pH with agitation.
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Product Extraction and Analysis: After the reaction, the mixture is acidified, and the fatty acids are extracted with an organic solvent. The organic extract is then analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the produced dodec-11-enoic acid.
Biological Roles and Signaling Pathways
While specific signaling pathways directly initiated by dodec-11-enoic acid are not yet well-defined in the scientific literature, as a monounsaturated fatty acid, it is expected to participate in and influence various cellular processes.
Unsaturated fatty acids are integral components of cell membranes and can modulate signaling pathways by altering the physical properties of the membrane. This can, in turn, affect the function of membrane-associated proteins.
Logical Relationship: Influence of Unsaturated Fatty Acids on Cell Signaling
Caption: The general mechanism by which unsaturated fatty acids can influence cellular signaling.
Unsaturated fatty acids can be incorporated into the phospholipid bilayer of cell membranes, which increases membrane fluidity. This alteration in the membrane's physical state can impact the conformation and activity of embedded proteins, including G-protein coupled receptors (GPCRs) and ion channels, thereby influencing downstream signaling events.
Dodec-11-enoic acid, like other fatty acids, is expected to undergo metabolic processing through established pathways for energy production or conversion to other bioactive molecules.
Metabolic Fate of Dodec-11-enoic Acid
Caption: Predicted metabolic pathways for dodec-1-enoic acid.
Before entering metabolic pathways, dodec-11-enoic acid must be activated to its coenzyme A (CoA) derivative, dodec-11-enoyl-CoA. From there, it can be transported into the mitochondria for β-oxidation to generate ATP. Alternatively, it can be a substrate for elongase and desaturase enzymes in the endoplasmic reticulum to produce longer-chain unsaturated fatty acids. Another potential route is ω-oxidation, a minor pathway that can become more significant under certain conditions.
Applications in Research and Drug Development
The unique terminal double bond of dodec-11-enoic acid makes it a valuable molecule for various research and development applications.
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Chemical Probe Development: The terminal alkene can be functionalized through reactions like thiol-ene "click" chemistry, allowing for the attachment of fluorescent tags or biotin for use in chemical biology to study fatty acid trafficking and protein interactions.
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Polymer Science: As a monomer, dodec-11-enoic acid can be used in the synthesis of novel polymers with potential applications in biomaterials and drug delivery systems.
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Drug Discovery: Fatty acids and their derivatives are known to possess a range of biological activities. The structure of dodec-11-enoic acid can serve as a scaffold for the development of new therapeutic agents.
This technical guide provides a foundational understanding of dodec-11-enoic acid. As research progresses, a more detailed picture of its specific biological functions and signaling roles will undoubtedly emerge, opening new avenues for its application in science and medicine.
